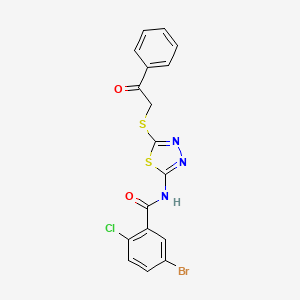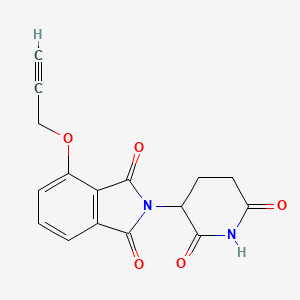
5-bromo-2-chloro-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-bromo-2-chloro-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups. These include a bromine and chlorine atom on the benzene ring, a thiadiazole ring, and an amide group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a planar, aromatic core, while the halogens, amide group, and thiadiazole ring add complexity to the structure. The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The halogens might make the benzene ring susceptible to further substitution reactions. The amide group could participate in hydrolysis or condensation reactions. The thiadiazole ring might also have unique reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of halogens might increase its density and boiling point compared to similar compounds without halogens .科学的研究の応用
Photodynamic Therapy Applications
One notable application of derivatives related to 5-bromo-2-chloro-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide is in the field of photodynamic therapy (PDT) for cancer treatment. A study by Pişkin et al. (2020) discusses the synthesis and characterization of a new zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, demonstrating its potential as a Type II photosensitizer for the treatment of cancer in PDT. This derivative exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Properties
Another significant application is in anticancer research. Noolvi et al. (2011) synthesized and evaluated a series of imidazo[2,1-b][1,3,4]-thiadiazole derivatives, including compounds with 5-bromo substituents, for their antitumor activity. Among these, certain derivatives showed promising selectivity towards leukemic cancer cell lines, highlighting their potential as anticancer agents (Noolvi, Patel, Singh, Gadad, Cameotra, & Badiger, 2011).
Antioxidant Activity
In the context of antioxidant activity, Abo‐Salem et al. (2013) synthesized new 5-(N-substituted-1H-indol-3-yl)-5H-thiazolo[4,3-b]-1,3,4-thiadiazole derivatives and evaluated their antioxidant activity. The study reveals that certain derivatives exhibited significant radical-scavenging activity, indicating their potential utility as antioxidants (Abo‐Salem, Ebaid, El-Sawy, El-Gendy, & Mandour, 2013).
Antimicrobial Properties
Furthermore, compounds structurally related to 5-bromo-2-chloro-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide have been studied for their antimicrobial properties. Lamani et al. (2009) synthesized benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives and evaluated them for antibacterial and antifungal activities, revealing that some derivatives displayed effective antibacterial and antifungal properties (Lamani, Shetty, Kamble, & Khazi, 2009).
将来の方向性
特性
IUPAC Name |
5-bromo-2-chloro-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClN3O2S2/c18-11-6-7-13(19)12(8-11)15(24)20-16-21-22-17(26-16)25-9-14(23)10-4-2-1-3-5-10/h1-8H,9H2,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHHTFYQIOJHAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[(1-methyl-2-oxoquinolin-3-yl)methyl]acetamide](/img/structure/B2882450.png)

![N-(3-chloro-4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2882453.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide](/img/structure/B2882456.png)

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2882460.png)

![3-{5-[(2,4-dimethylbenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-methoxybenzyl)propanamide](/img/structure/B2882462.png)
![5-(Chloromethyl)-3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B2882464.png)

![5-amino-N-(3,4-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2882466.png)
![8-[[Bis(2-methoxyethyl)amino]methyl]-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one](/img/structure/B2882467.png)
![2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2882470.png)
